![molecular formula C12H8BrNO3S B12557010 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one CAS No. 185315-80-4](/img/structure/B12557010.png)
2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is an organic compound that belongs to the class of brominated thiophenes This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one typically involves the bromination of a thiophene derivative. One common method includes the reaction of 2-acetylthiophene with bromine in the presence of potassium carbonate to form 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate is then reacted with 4-nitrophenylboronic acid under Suzuki coupling conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
- Substituted thiophenes
- Amino derivatives
- Sulfoxides and sulfones
Scientific Research Applications
2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is largely dependent on its interaction with biological targets. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
- 2-Bromo-1-(thiophen-2-yl)ethan-1-one
- 2-Bromo-1-(4-nitrophenyl)ethan-1-one
- 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one
Comparison: Compared to its analogs, 2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one is unique due to the presence of both a nitrophenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a promising candidate for various applications .
Properties
CAS No. |
185315-80-4 |
|---|---|
Molecular Formula |
C12H8BrNO3S |
Molecular Weight |
326.17 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8BrNO3S/c13-7-10(15)12-6-5-11(18-12)8-1-3-9(4-2-8)14(16)17/h1-6H,7H2 |
InChI Key |
YSTQJAOYADTGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


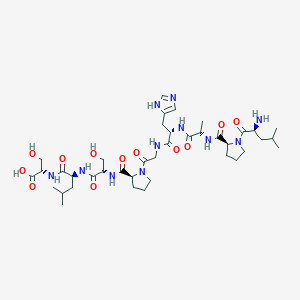
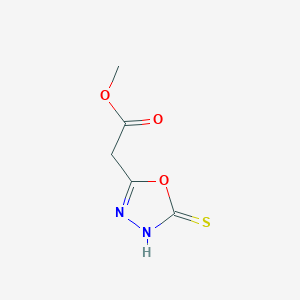
![9-[(N-Decanoyl-5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-9-octylicosane](/img/structure/B12556933.png)
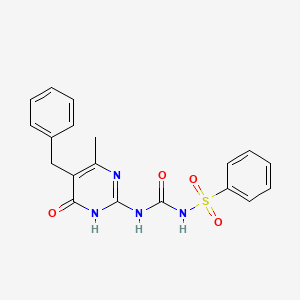
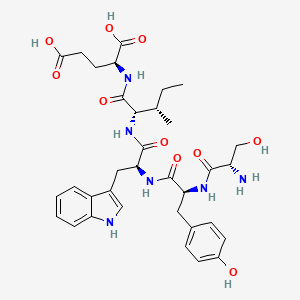

![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
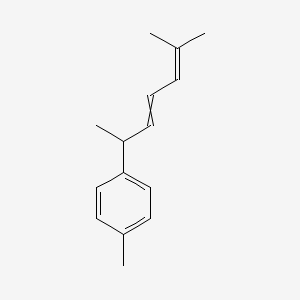
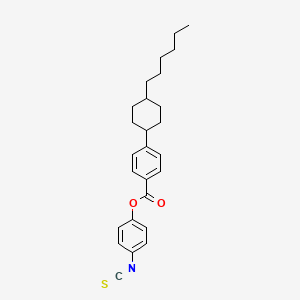

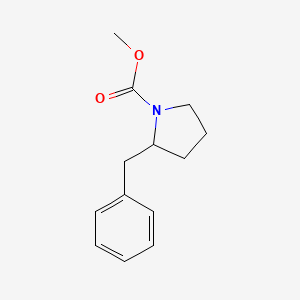
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
